Cppha

Vue d'ensemble

Description

Ces récepteurs jouent un rôle crucial dans le système nerveux central, en médiant divers processus physiologiques tels que la plasticité synaptique, l'apprentissage et la mémoire . Le CPPHA a suscité un intérêt considérable dans le domaine des neurosciences en raison de ses applications thérapeutiques potentielles dans le traitement des troubles du système nerveux central .

Applications De Recherche Scientifique

CPPHA has a wide range of scientific research applications, including:

Medicine: this compound is being investigated for its potential therapeutic applications in treating central nervous system disorders such as schizophrenia and Alzheimer’s disease.

Industry: this compound is used in the development of new drugs targeting metabotropic glutamate receptors.

Analyse Biochimique

Biochemical Properties

Cppha plays a crucial role in biochemical reactions by modulating the activity of mGluR5. It does not exhibit agonist activity on its own but enhances the receptor’s response to glutamate and other agonists such as quisqualate and 3,5-dihydroxyphenylglycine (DHPG). This compound interacts with mGluR5 by binding to a novel allosteric site, distinct from the orthosteric binding site of the receptor . This interaction results in a leftward shift of the dose-response curves for glutamate and other agonists, thereby potentiating their effects .

Cellular Effects

This compound influences various cellular processes by modulating mGluR5 activity. In neurons, this compound enhances the receptor’s response to glutamate, leading to increased calcium influx and activation of downstream signaling pathways. This modulation can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to potentiate NMDA receptor-mediated currents in hippocampal neurons, which are crucial for synaptic plasticity and memory formation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to a novel allosteric site on mGluR5. This binding enhances the receptor’s response to glutamate and other agonists without directly activating the receptor. This compound’s modulation of mGluR5 activity leads to increased calcium influx and activation of downstream signaling pathways, including the MAPK/ERK pathway. This can result in changes in gene expression and synaptic plasticity, which are essential for learning and memory .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions and retains its activity for extended periods. Its effects on cellular function can vary depending on the duration of exposure. Long-term exposure to this compound has been shown to enhance synaptic plasticity and improve cognitive function in animal models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound enhances mGluR5 activity and improves cognitive function without causing adverse effects. At higher doses, this compound can lead to overstimulation of mGluR5, resulting in excitotoxicity and potential neurotoxicity. It is crucial to determine the optimal dosage to maximize the therapeutic benefits of this compound while minimizing potential side effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with mGluR5. The compound enhances the receptor’s response to glutamate, leading to increased activation of downstream signaling pathways. This can affect metabolic flux and metabolite levels, particularly in neurons where mGluR5 is highly expressed .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and interaction with specific transporters. The compound’s distribution is influenced by its lipophilicity, allowing it to cross cell membranes and reach its target receptors. This compound’s localization within cells can impact its activity and function, particularly in neurons where it modulates mGluR5 activity .

Subcellular Localization

This compound’s subcellular localization is primarily within the plasma membrane, where it interacts with mGluR5. The compound’s activity is influenced by its localization, as it needs to be in close proximity to the receptor to exert its modulatory effects. Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du CPPHA implique plusieurs étapes, commençant par la préparation des composés intermédiaires. Une voie de synthèse courante comprend la réaction du chlorure de 4-chloro-2-nitrobenzyle avec le phtalimide pour former le composé intermédiaire, qui est ensuite réduit en l'amine correspondante . Cette amine est ensuite mise en réaction avec le chlorure de 2-hydroxybenzoyle pour donner le this compound .

Méthodes de production industrielle : La production industrielle de this compound suit des voies de synthèse similaires mais à plus grande échelle. Les conditions de réaction sont optimisées pour garantir un rendement et une pureté élevés. L'utilisation de réacteurs automatisés et de systèmes à flux continu peut améliorer l'efficacité du processus de production .

Analyse Des Réactions Chimiques

Types de réactions : Le CPPHA subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé dans des conditions spécifiques pour former des produits oxydés correspondants.

Réduction : Les réactions de réduction peuvent convertir le this compound en ses formes réduites.

Substitution : Le this compound peut subir des réactions de substitution, où des groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions courantes :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Divers nucléophiles et électrophiles peuvent être utilisés pour les réactions de substitution.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du this compound peut produire des dérivés oxydés, tandis que la réduction peut produire des formes réduites du composé .

4. Applications de la recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique, notamment :

Médecine : Le this compound est étudié pour ses applications thérapeutiques potentielles dans le traitement des troubles du système nerveux central tels que la schizophrénie et la maladie d'Alzheimer.

Industrie : Le this compound est utilisé dans le développement de nouveaux médicaments ciblant les récepteurs métabotropiques du glutamate.

5. Mécanisme d'action

Le this compound exerce ses effets en se liant à un nouveau site allostérique sur les récepteurs métabotropiques du glutamate mGluR1 et mGluR5. Cette liaison améliore la réponse du récepteur à son ligand naturel, le glutamate, en potentialisant l'activité du récepteur. Les cibles moléculaires du this compound comprennent le domaine transmembranaire sept des récepteurs, où il induit des changements conformationnels qui augmentent l'activation du récepteur.

Mécanisme D'action

CPPHA exerts its effects by binding to a novel allosteric site on metabotropic glutamate receptors mGluR1 and mGluR5. This binding enhances the receptor’s response to its natural ligand, glutamate, by potentiating the receptor’s activity. The molecular targets of this compound include the seven transmembrane domain of the receptors, where it induces conformational changes that increase receptor activation.

Comparaison Avec Des Composés Similaires

Comparaison avec d'autres composés similaires : Le CPPHA est unique en sa capacité à agir comme un modulateur allostérique positif à un nouveau site sur mGluR1 et mGluR5. Contrairement à d'autres modulateurs tels que VU-29 et MPEP, le this compound ne se lie pas aux sites allostériques classiques.

Liste des composés similaires :

- VU-29

- MPEP

- CDPPB

- 5MPEP

Conclusion

N-{4-chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)méthyl]phényl}-2-hydroxybenzamide (this compound) est un composé important dans le domaine de la recherche en neurosciences. Son mécanisme d'action unique et ses applications thérapeutiques potentielles en font un outil précieux pour étudier les récepteurs métabotropiques du glutamate et développer de nouveaux traitements pour les troubles du système nerveux central.

Propriétés

IUPAC Name |

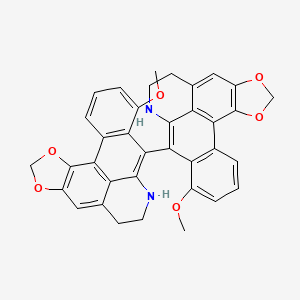

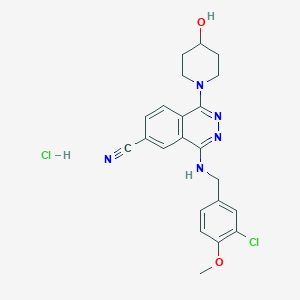

N-[4-chloro-2-[(1,3-dioxoisoindol-2-yl)methyl]phenyl]-2-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15ClN2O4/c23-14-9-10-18(24-20(27)17-7-3-4-8-19(17)26)13(11-14)12-25-21(28)15-5-1-2-6-16(15)22(25)29/h1-11,26H,12H2,(H,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFOUABRZSDGGAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=C(C=CC(=C3)Cl)NC(=O)C4=CC=CC=C4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80433014 | |

| Record name | CPPHA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

693288-97-0 | |

| Record name | N-(4-Chloro-2-((1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl)phenyl)-2-hydroxybenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0693288970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CPPHA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 693288-97-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(3,4-dimethylphenyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B1243316.png)

![[2-hydroxy-3-[(9E,12E)-octadeca-9,12-dienoyl]oxypropyl] 14,16-dimethyloctadecanoate](/img/structure/B1243320.png)

![(2E,4E)-N-[2-[[(2R,3R,4R,5R,6S)-2-(1,2-Dihydroxyethyl)-4,5-dihydroxy-6-(7H-purin-6-ylamino)oxan-3-yl]amino]-2-oxoethyl]tetradeca-2,4-dienamide](/img/structure/B1243324.png)

![1-O-methyl 4-O-[[(2R)-3-phenyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoyl]oxymethyl] butanedioate](/img/structure/B1243335.png)